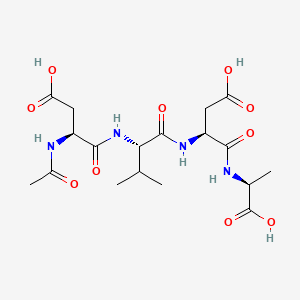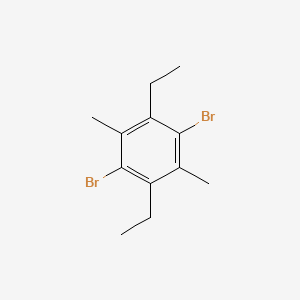
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound with a unique structure that includes a hydroxyethyl group and a tetramethylimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2-aminoethanol with a tetramethylimidazolidinone precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may play a crucial role in binding to these targets, while the tetramethylimidazolidinone core provides structural stability. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): A compound with a similar hydroxyethyl group but different core structure.
2-Hydroxyethyl acrylate (HEA): Another compound with a hydroxyethyl group, commonly used in polymer synthesis.
2-Hydroxyethyl isobutyl: A derivative with a similar functional group but different overall structure.
Uniqueness
3-(2-Hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one stands out due to its unique combination of a hydroxyethyl group and a tetramethylimidazolidinone core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields.
特性
CAS番号 |
92176-66-4 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)7(13)11(5-6-12)9(3,4)10-8/h10,12H,5-6H2,1-4H3 |
InChIキー |
GEDOHNPTXJSUDW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(N1)(C)C)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


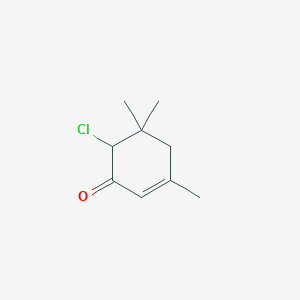
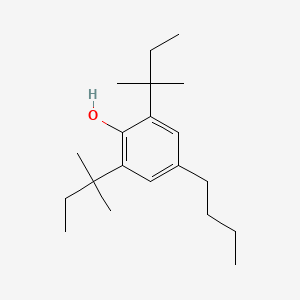
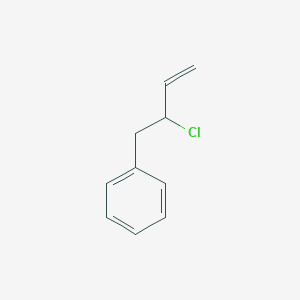
methanone](/img/structure/B14356559.png)
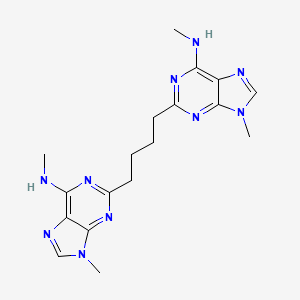
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)
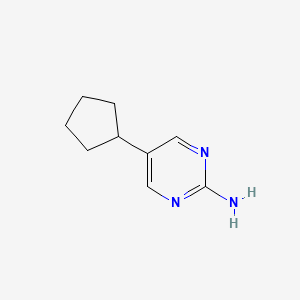

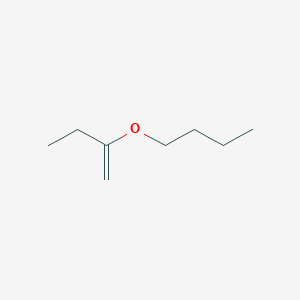
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)

